Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate
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Overview
Description
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenyl group, and a phosphate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diethyl phosphite. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate involves its interaction with specific molecular targets. The trifluoromethyl group and phosphate ester play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate can be compared with other similar compounds such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in its synthesis.
Diethyl phosphite: Another phosphate ester with different reactivity.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with varying properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
821799-36-4 |
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Molecular Formula |
C14H18F3O4P |
Molecular Weight |
338.26 g/mol |
IUPAC Name |
diethyl (4,4,4-trifluoro-3-phenylbut-2-enyl) phosphate |
InChI |
InChI=1S/C14H18F3O4P/c1-3-19-22(18,20-4-2)21-11-10-13(14(15,16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
KBZSFTXQMYUZEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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